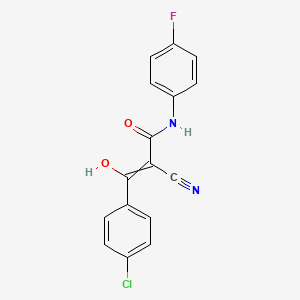
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide
Overview
Description
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide is an organic compound known for its unique structural properties and potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyano group, a hydroxy group, and aromatic rings substituted with chlorine and fluorine, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluoroaniline as the primary starting materials.
Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form (Z)-3-(4-chlorophenyl)-2-cyano-3-hydroxy-2-propenenitrile.
Amidation Reaction: The intermediate is then reacted with 4-fluoroaniline under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide can undergo oxidation to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-oxo-2-propenamide.
Reduction: Formation of (Z)-3-(4-chlorophenyl)-2-amino-N-(4-fluorophenyl)-3-hydroxy-2-propenamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and hydroxy groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-chlorophenyl)-3-hydroxy-2-propenamide: Similar structure but with chlorine substituents on both aromatic rings.
(Z)-3-(4-fluorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide: Similar structure but with fluorine substituents on both aromatic rings.
(Z)-3-(4-bromophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide: Similar structure but with a bromine substituent on one aromatic ring.
Uniqueness
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide is unique due to the specific combination of chlorine and fluorine substituents, which can influence its reactivity and interactions with biological targets. This distinct substitution pattern can result in different pharmacological or material properties compared to its analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)15(21)14(9-19)16(22)20-13-7-5-12(18)6-8-13/h1-8,21H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQQQIKFTXKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















